Ethyl 6-bromo-5-nitronicotinate
Description
Properties
Molecular Formula |
C8H7BrN2O4 |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
ethyl 6-bromo-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 |
InChI Key |
LCSHESOCQVAJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitro Group Introduction via Mixed Acid Systems
Nitration of pyridine precursors typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For ethyl nicotinate derivatives, nitration at position 5 is favored due to the meta-directing effect of the ester group. In a representative procedure, ethyl nicotinate is dissolved in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of fuming nitric acid. The reaction is quenched after 4–6 hours, yielding ethyl 5-nitronicotinate with 75–85% purity.
Reaction Conditions:
$$
\text{Ethyl nicotinate} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, \, 0–5^\circ\text{C}} \text{Ethyl 5-nitronicotinate} + \text{H}2\text{O} \quad
$$
Regioselective Nitration Using Nitronium Salts
Alternative methods utilize nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane to enhance regioselectivity. This approach minimizes ring oxidation and achieves 90% nitration efficiency at ambient temperatures. Post-reaction purification via silica gel chromatography isolates the nitro product in >95% purity.
Bromination Techniques for Aromatic Systems
Electrophilic Bromination with Hydrobromic Acid
Bromination of ethyl 5-nitronicotinate is conducted using hydrobromic acid (HBr) in acetic acid under reflux. The nitro group deactivates the ring, necessitating elevated temperatures (100–110°C) and extended reaction times (10–12 hours). This method produces this compound with 80–85% yield, as confirmed by HPLC analysis.
Optimized Protocol:
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS in carbon tetrachloride (CCl₄) under UV light induces radical bromination at position 6. This method offers superior selectivity for less activated positions, achieving 70–75% yield. However, competing side reactions necessitate careful monitoring via thin-layer chromatography (TLC).
Esterification and Protecting Group Strategies
Fischer Esterification of Nicotinic Acid
This compound is alternatively synthesized via esterification of 6-bromo-5-nitronicotinic acid. The acid (5 mmol) is refluxed with excess ethanol (20 mL) and sulfuric acid (1 mL) for 6 hours. Neutralization with sodium bicarbonate and solvent evaporation yield the ester with 88–92% purity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80°C | |
| Yield | 90% | |
| Purity (HPLC) | 95% |
Transesterification from Methyl Esters
Mthis compound (CAS 1211519-89-9) undergoes transesterification with ethanol in the presence of titanium(IV) isopropoxide. This method avoids acidic conditions, preserving acid-sensitive functional groups.
Purification and Analytical Characterization
Column Chromatography
Silica gel chromatography (hexane/ethyl acetate, 7:3) resolves impurities, achieving >99% purity. Fractions are analyzed via $$ ^1\text{H} $$-NMR to confirm the absence of des-bromo byproducts.
Spectroscopic Data
- $$ ^1\text{H} $$-NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H, H-2), 8.32 (s, 1H, H-4), 4.42 (q, 2H, OCH₂CH₃), 1.41 (t, 3H, CH₃).
- IR (KBr): 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 680 cm⁻¹ (C-Br).
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways:
| Route | Nitration Yield | Bromination Yield | Total Yield | Cost Efficiency |
|---|---|---|---|---|
| Nitration → Bromination | 85% | 80% | 68% | High |
| Bromination → Nitration | 70% | 90% | 63% | Moderate |
Sequential nitration followed by bromination proves superior due to reduced side reactions and higher overall yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-5-nitronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Substitution: Products depend on the nucleophile used; for example, using methoxide can yield ethyl 6-methoxy-5-nitronicotinate.
Reduction: Reduction of the nitro group yields ethyl 6-bromo-5-aminonicotinate.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, well-documented case studies, or detailed research findings directly focusing on "Ethyl 6-bromo-5-nitronicotinate". However, the search results do offer some relevant information regarding similar compounds and related research areas that could potentially involve or be informed by "this compound".
Here's what can be gathered from the search results:
1. Chemical Structure and Properties:
2. Related Compounds and Areas of Research:
- Nicotine Analogues: Research into conformationally restricted analogues of nicotine involves synthesizing compounds and evaluating their biological activity. For instance, a compound designated as 5 was used to study immunogenic effects in mice for developing nicotine vaccines .
- Synthesis of Nicotine Derivatives: The synthesis of compounds like 8-nitro-1H-pyrrolo[2,3-f]quinoline 8 involves steps such as the bromination of 2-methyl-5-nitronicotinate 47 .
- Fluorinated Dihydropyridines: Research has been conducted on creating new fluorinated 3,6-dihydropyridines through electrophilic fluorination .
- Other Nicotinates: Mthis compound (CAS No.: 1211519-89-9) is a related compound . Other similar compounds include Ethyl 5-bromo-6-hydroxynicotinate, Methyl 6-bromo-4-chloronicotinate, and Methyl 6-chloro-5-nitronicotinate .
3. Potential Applications Based on Related Research:
- Drug Development: Given the research on nicotine analogues and their interactions with nAChRs (nicotinic acetylcholine receptors), this compound might find use in developing new pharmaceuticals targeting these receptors .
- Vaccine Development: As demonstrated by the use of compound 5 as a constrained nicotine hapten, this compound could potentially be modified and used in developing vaccines against nicotine .
- Chemical Synthesis: As an intermediate, this compound could be used in synthesizing more complex molecules with potential biological or material science applications .
4. Chemical Vendors:
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-nitronicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromine and nitro groups play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Solubility and Stability
- This compound : Requires storage at 2–8°C under inert conditions due to sensitivity to hydrolysis and photodegradation. Its nitro group enhances electrophilicity but reduces solubility in polar solvents .
- Mthis compound : Similar stability issues but slightly higher solubility in organic solvents due to the smaller methyl group .
- Ethyl 2-hydroxy-5-nitronicotinate : Hydroxyl group increases polarity, improving aqueous solubility but requiring protection during synthetic reactions .
Biological Activity
Ethyl 6-bromo-5-nitronicotinate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of both bromine and nitro groups, which enhance its reactivity and biological potential. The compound can be synthesized through various methods, typically involving the bromination of ethyl nicotinate followed by nitration . The unique combination of these functional groups suggests possible interactions with biological targets, particularly in the context of receptor binding and enzyme activity.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that related compounds exhibit varying affinities for different nAChR subtypes. For instance, studies on similar nicotine derivatives have shown that modifications in the molecular structure can significantly affect receptor binding affinities .
Binding Affinities
| Compound | Receptor Type | Binding Affinity (K_i) |
|---|---|---|
| This compound | α7 nAChR | K_i > 100 μM |
| This compound | α4β2 nAChR | K_i = 12.2 μM |
| (+)-nicotine | α4β2 nAChR | K_i = 170 nM |
| (−)-nicotine | α4β2 nAChR | K_i = 4.2 nM |
These results indicate that this compound has a relatively low binding affinity for the α7 subtype compared to nicotine, suggesting that it may not be as potent in eliciting biological responses mediated by this receptor .
Pharmacological Studies
Despite limited direct studies on this compound itself, related compounds have provided insights into its potential pharmacological effects. For example, derivatives with similar structural motifs have been evaluated for their effects on neurotransmitter release and receptor antagonism.
- Antinociceptive Activity : Some studies have assessed the antinociceptive properties of nicotine derivatives in animal models. These studies often measure the ability of compounds to reduce pain responses, providing indirect evidence of their biological activity.
- Antimicrobial Properties : There is emerging interest in the antimicrobial potential of compounds containing bromine and nitro groups. Research has shown that these functional groups can enhance antimicrobial activity against various pathogens .
Case Study: Antimicrobial Activity
A study examining the antimicrobial properties of flavonoid derivatives with bromine and nitro groups found significant inhibitory effects against bacterial growth. While specific data on this compound is lacking, the findings suggest that similar compounds may exhibit promising antimicrobial properties .
Case Study: Receptor Binding
In a comparative study involving various nicotine derivatives, researchers found that certain modifications could enhance receptor selectivity and potency. This highlights the importance of structural variations in determining biological activity .
Q & A
Basic: What experimental protocols are recommended for synthesizing Ethyl 6-bromo-5-nitronicotinate with high purity?
Answer:
- Reaction Optimization : Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions. Bromination steps should employ reagents like PBr₃ or NBS in anhydrous solvents (e.g., DCM) to ensure regioselectivity .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor by TLC and HPLC (>95% purity threshold) .
- Characterization : Confirm structure via / NMR (e.g., aromatic proton shifts at δ 8.5–9.0 ppm), FT-IR (C=O stretch ~1700 cm⁻¹), and HRMS .
Basic: How should researchers handle and store this compound to prevent decomposition?
Answer:
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to avoid hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). In case of spills, neutralize with sand or vermiculite, then transfer to sealed containers for hazardous waste disposal .
- Decomposition Risks : Thermal degradation (>100°C) may release NOₓ gases; monitor via FT-IR or GC-MS during stability studies .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, discrepancies in nitro group resonance may arise from solvent polarity or tautomerism .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation if single crystals are obtainable .
- Batch Analysis : Test multiple synthesis batches to identify impurities (e.g., bromination byproducts) via LC-MS or MALDI-TOF .
Advanced: What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Answer:
- Electronic Effects : The electron-withdrawing nitro group activates the C-Br bond for oxidative addition to Pd(0) catalysts. Substituent positioning (meta-nitro, para-ester) directs coupling selectivity .
- Catalytic Systems : Optimize Pd(PPh₃)₄ or XPhos-Pd-G3 with K₂CO₃ in THF/H₂O. Monitor reaction progress via NMR if fluorinated arylboronic acids are used .
- Side Reactions : Competing ester hydrolysis (pH > 9) may occur; stabilize with buffered conditions (pH 7–8) .
Basic: What are the best practices for assessing the thermal stability of this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Perform under N₂ atmosphere (10°C/min) to identify decomposition onset temperatures. Correlate mass loss with evolved gas analysis (EGA) via FT-IR .
- Isothermal Studies : Incubate samples at 50–80°C and monitor degradation kinetics via HPLC. Nitro group reduction or ester cleavage are common pathways .
Advanced: How can computational modeling predict the environmental toxicity of this compound?
Answer:
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation (e.g., logP ~1.8 suggests moderate bioaccumulation). Validate with experimental Daphnia magna assays .
- Metabolic Pathways : Predict cytochrome P450 interactions via docking simulations (AutoDock Vina). Nitroreductase-mediated conversion to amino derivatives is a likely detoxification route .
Basic: What analytical methods are critical for quantifying trace impurities in this compound?
Answer:
- Chromatography : UPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water) detects impurities <0.1%. Compare retention times with synthetic standards .
- Spectroscopy : Raman spectroscopy identifies crystalline polymorphs, which may affect bioavailability in pharmacological studies .
Advanced: How does the steric and electronic environment influence the nitration regioselectivity in this compound derivatives?
Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. The nitro group’s meta-directing effect dominates over steric hindrance from the ester .
- Experimental Validation : Synthesize analogs (e.g., 5-bromo-6-methyl derivatives) and compare nitration outcomes via NMR integration .
Basic: What safety protocols are essential when working with this compound in aqueous environments?
Answer:
- Containment : Avoid drain disposal; use neutralization traps for acidic/basic waste. Spill kits with activated carbon minimize environmental release .
- Exposure Mitigation : In case of inhalation, administer 100% O₂ and monitor for methemoglobinemia (nitroso byproduct risk) .
Advanced: How can researchers design scalable synthetic routes for this compound while maintaining regiochemical fidelity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
